molecular formula C17H18ClN3O3 B267337 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No. B267337
M. Wt: 347.8 g/mol
InChI Key: LQESTAIOOYGRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide, also known as ABT-888, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage and cell death. ABT-888 has been extensively studied for its potential applications in cancer therapy and has shown promising results in preclinical and clinical studies.

Mechanism of Action

4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide selectively inhibits PARP enzymes, which play a crucial role in DNA repair mechanisms. PARP enzymes are activated in response to DNA damage and facilitate the repair of single-strand breaks in DNA. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells. 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to be highly selective for PARP-1 and PARP-2 enzymes, which are the most abundant PARP enzymes in cells.
Biochemical and physiological effects:
4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to be well-tolerated in clinical studies, with mild to moderate adverse effects. 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies, leading to improved survival rates in cancer patients.

Advantages and Limitations for Lab Experiments

4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has several advantages as a research tool, including its high selectivity for PARP-1 and PARP-2 enzymes, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has some limitations as a research tool, including its high cost, which may limit its use in some laboratories, and its limited availability in some countries.

Future Directions

There are several future directions for the research and development of 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors like 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide. Another area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors in cancer therapy. Finally, the development of new PARP inhibitors with improved selectivity and potency is an area of active research.

Synthesis Methods

The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide involves several steps, starting with the reaction of 3-chloroaniline with phosgene to form 3-chloroanilinoyl chloride. This intermediate is then reacted with N-(2-methoxyethyl)-4-aminobenzamide to form the final product, 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide. The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been optimized to achieve high yields and purity, making it a suitable candidate for further studies.

Scientific Research Applications

4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors like 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide have shown promising results in preclinical and clinical studies for the treatment of various types of cancers, including breast, ovarian, and pancreatic cancer. 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells, leading to their death.

properties

Product Name

4-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H18ClN3O3/c1-24-10-9-19-16(22)12-5-7-14(8-6-12)20-17(23)21-15-4-2-3-13(18)11-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

LQESTAIOOYGRJC-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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